Tetrazine-SS-PEG4-Biotin

Description

BenchChem offers high-quality Tetrazine-SS-PEG4-Biotin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrazine-SS-PEG4-Biotin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H53N9O8S3 |

|---|---|

Molecular Weight |

824.1 g/mol |

IUPAC Name |

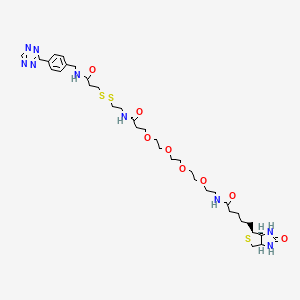

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C35H53N9O8S3/c45-30(4-2-1-3-29-33-28(24-53-29)41-35(48)42-33)36-11-14-50-16-18-52-20-19-51-17-15-49-13-9-31(46)37-12-22-55-54-21-10-32(47)38-23-26-5-7-27(8-6-26)34-43-39-25-40-44-34/h5-8,25,28-29,33H,1-4,9-24H2,(H,36,45)(H,37,46)(H,38,47)(H2,41,42,48)/t28-,29-,33-/m0/s1 |

InChI Key |

PUKHKPBHJUBMMC-DWDWHFOYSA-N |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Bioorthogonal Precision: The Mechanism and Application of Tetrazine-SS-PEG4-Biotin in iEDDA Ligation

Executive Summary

The advent of bioorthogonal chemistry has revolutionized our ability to interrogate complex biological systems without interfering with native cellular processes. Among the suite of available click-chemistry reactions, the inverse electron-demand Diels-Alder (iEDDA) ligation stands paramount due to its unprecedented reaction kinetics and absolute biocompatibility[1].

This technical guide provides an in-depth mechanistic analysis of the iEDDA reaction, specifically focusing on the Tetrazine-SS-PEG4-Biotin bifunctional linker[2]. By deconstructing its molecular architecture, thermodynamic drivers, and practical applications, this whitepaper serves as a comprehensive resource for researchers designing antibody-drug conjugates (ADCs), executing targeted protein degradation (PROTACs), or performing complex proteomic profiling.

Mechanistic Principles of the iEDDA Reaction

The standard Diels-Alder cycloaddition typically involves an electron-rich diene and an electron-poor dienophile. The iEDDA reaction inverses this paradigm. In iEDDA, an electron-deficient diene (such as a 1,2,4,5-tetrazine) reacts with an electron-rich, strained dienophile (such as trans-cyclooctene, TCO)[3].

The reaction proceeds via a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. Because the tetrazine core is heavily electron-withdrawing, the Lowest Unoccupied Molecular Orbital (LUMO) of the diene is lowered, allowing optimal orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the strained dienophile[3]. Following the initial cycloaddition, the intermediate instantly undergoes a retro-Diels-Alder reaction. This irreversible step expels nitrogen gas (

Caption: iEDDA mechanism: Tetrazine and TCO undergo [4+2] cycloaddition followed by irreversible N2 release.

Molecular Architecture of Tetrazine-SS-PEG4-Biotin

Tetrazine-SS-PEG4-Biotin is not merely a reagent; it is a highly engineered molecular machine designed to solve specific challenges in bioconjugation and target isolation[2],[6]. Its structure is divided into four functional domains, each addressing a specific physical or chemical constraint:

-

Tetrazine Core (The Anchor): Provides the bioorthogonal reactivity required for rapid iEDDA ligation. It is highly chemoselective, ignoring native amines, thiols, and carboxyls[6],[7].

-

Disulfide Bond (The Release Mechanism): The internal -S-S- linkage serves as a controlled cleavage site. Upon exposure to reducing agents like DTT or TCEP, the bond breaks, allowing the release of the captured payload without requiring harsh, denaturing elution conditions[6].

-

PEG4 Spacer (The Stabilizer): A hydrophilic polyethylene glycol chain consisting of 4 units. It prevents the aggregation of the hydrophobic tetrazine and biotin moieties, enhances aqueous solubility, and provides the necessary physical distance to prevent steric hindrance during protein-protein or protein-bead interactions[2],[5].

-

Biotin (The Capture Tag): Exploits the femtomolar affinity (

M) of the biotin-streptavidin interaction, enabling rigorous washing and high-purity enrichment of the target complex[6].

Caption: Functional domains of the Tetrazine-SS-PEG4-Biotin bifunctional linker.

Quantitative Kinetics & Thermodynamic Drivers

The defining feature of the iEDDA reaction is its speed, which is heavily dictated by the ring strain of the dienophile. Trans-cyclooctene (TCO) is approximately seven orders of magnitude more reactive than its unstrained cis-isomer[4],[7]. This extreme reactivity allows bioconjugation to occur at highly dilute concentrations (nanomolar to micromolar) in complex biological media without the need for toxic copper catalysts[7].

Table 1: Comparative Kinetics of Tetrazine Ligation

| Dienophile | Ring Strain | Second-Order Rate Constant ( | Application Suitability |

| cis-Cyclooctene | Low | Poor (Too slow for biological systems) | |

| Norbornene | Moderate | Moderate (Requires higher concentrations) | |

| trans-Cyclooctene (TCO) | High | Excellent (Standard for in vivo / in vitro) | |

| s-TCO (Conformationally Strained) | Very High | Up to | Exceptional (Ultra-fast fluorogenic labeling) |

Data synthesized from established kinetic tracking of TCO derivatives[8],[1],[9].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. By incorporating spectrophotometric monitoring, researchers can empirically confirm reaction completion rather than relying on arbitrary incubation times.

Phase 1: iEDDA Ligation & Real-Time Validation

-

Preparation: Dilute the TCO-labeled target protein in PBS (pH 7.4) to a concentration of 10-50

M. -

Reagent Addition: Add Tetrazine-SS-PEG4-Biotin at a 1.5x to 2x molar excess relative to the TCO groups.

-

Spectrophotometric Monitoring (Validation Step): Tetrazines exhibit a characteristic absorbance maximum (

) between 510 nm and 550 nm (appearing pink/red in solution)[5],[7]. Place the reaction in a spectrophotometer cuvette and monitor the decay of the 520 nm peak. -

Completion: The reaction is complete when the absorbance at 520 nm plateaus, indicating the full consumption of the tetrazine diene and the formation of the colorless dihydropyridazine adduct[7]. This typically occurs within 30–60 minutes at room temperature.

Phase 2: Affinity Enrichment & Cleavage

-

Capture: Incubate the ligated protein mixture with Streptavidin-coated magnetic beads for 1 hour at room temperature under gentle rotation.

-

Washing: Wash the beads 3–5 times with PBST (PBS + 0.1% Tween-20) to remove non-specifically bound background proteins.

-

Cleavage: Resuspend the beads in 2-3 bead volumes of Cleavage Buffer (PBS containing 50 mM TCEP or DTT)[6]. Incubate at 37°C for 1 hour.

-

Elution: Magnetically separate the beads. The supernatant now contains the highly purified, natively folded target protein, free from the biotin tag.

Caption: Workflow for target protein enrichment and cleavage using Tetrazine-SS-PEG4-Biotin.

Causality & Troubleshooting in Experimental Design

Understanding the why behind experimental parameters is critical for troubleshooting and optimization:

-

Why monitor at 510-550 nm? Tetrazines are chromophores. The loss of this color directly correlates with the destruction of the tetrazine ring during the cycloaddition. If the color does not fade, the TCO moiety is either degraded, sterically blocked, or absent[5].

-

Why use a pseudo-first-order kinetic setup for rate determination? By keeping one reactant (usually TCO) in a 10-fold or greater excess, the concentration of that reactant remains effectively constant. This simplifies the rate law, allowing the observed rate constant (

) to be calculated via simple exponential decay of the tetrazine absorbance[8]. -

Why choose TCEP over DTT for cleavage? While both reduce the disulfide (SS) bond, TCEP is odorless, more stable in aqueous solutions, and functions effectively over a wider pH range (pH 1.5 to 8.5). However, DTT is often preferred if downstream assays are sensitive to phosphines[6].

-

Why use PEG4 instead of a shorter/longer linker? A PEG4 spacer provides the optimal balance. It is long enough to project the biotin tag past the hydration shell of the target protein (preventing steric clash with the massive 53 kDa Streptavidin tetramer) but short enough to prevent excessive linker entanglement and maintain high diffusion rates[2],[5].

References

-

Wikipedia Contributors. "Inverse electron-demand Diels–Alder reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Blackman, M. L., Royzen, M., & Fox, J. M. "The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity." National Institutes of Health (PMC). Available at:[Link]

-

Ravasco, J., et al. "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs." National Institutes of Health (PMC). Available at:[Link]

-

Polymer Chemistry. "Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials." Royal Society of Chemistry. Available at:[Link]

Sources

- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 4. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tetrazine-SS-PEG4-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. broadpharm.com [broadpharm.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]

A Guide to Cleavable Disulfide Linkers in Protein Enrichment: From Fundamental Chemistry to Advanced Applications

Introduction

In the intricate landscape of proteomics and drug development, the ability to isolate specific proteins from complex biological mixtures is paramount. This process, known as protein enrichment, is the cornerstone of understanding protein function, identifying binding partners, and developing targeted therapeutics. At the heart of many advanced enrichment strategies lies the chemical linker—a molecular bridge designed to capture and subsequently release a target protein. Among the diverse array of available linker technologies, cleavable disulfide linkers stand out for their elegant and highly effective mechanism, which leverages the fundamental redox differences between cellular environments.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, strategic benefits, and practical applications of cleavable disulfide linkers. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, ensuring that every workflow is a self-validating system grounded in robust scientific integrity.

The Chemistry of Disulfide Linkers: A Tale of Two Environments

The utility of a disulfide linker is rooted in the chemistry of the disulfide bond (R-S-S-R'), a covalent linkage formed between two thiol groups.[][] The genius of its application in biotechnology is its conditional stability: it is robust in one chemical environment and readily cleaved in another.[][3]

-

The Oxidizing Extracellular World: In the bloodstream and extracellular milieu, conditions are generally oxidizing. This environment favors the stability of disulfide bonds, making them an ideal choice for applications where a linked complex must remain intact during circulation or prolonged incubation steps.[][5][6] This stability is crucial for minimizing premature release of a captured protein or, in the case of therapeutics, an active drug payload.[][6]

-

The Reducing Intracellular World: In stark contrast, the intracellular environment (cytoplasm) is highly reducing. This is primarily due to a high concentration of the tripeptide glutathione (GSH), which can be up to 1000-fold more concentrated inside a cell (1-10 mM) than in the blood plasma (~5 µM).[][][7] This steep gradient is the natural trigger for the cleavage of disulfide linkers. The mechanism of cleavage is a chemical reaction known as thiol-disulfide exchange, where the thiol group of GSH attacks the disulfide bond, leading to its reduction and the release of the conjugated molecule.[8][9][10]

This environmentally sensitive cleavage is the core advantage that disulfide linkers offer for protein enrichment and targeted delivery.

The Mechanism of Thiol-Disulfide Exchange

The cleavage of a disulfide linker by a reducing agent like glutathione or dithiothreitol (DTT) is a specific and efficient nucleophilic substitution reaction.

Caption: Mechanism of disulfide linker cleavage by a reducing agent (GSH).

Core Benefits of Disulfide Linkers in Protein Enrichment

The unique chemical properties of disulfide bonds translate into several powerful advantages for protein enrichment workflows.

-

Mild, Specific Elution Conditions: The greatest benefit is the ability to release the captured protein under gentle conditions.[11] Instead of using harsh eluents like low-pH buffers or denaturants that can destroy a protein's structure and function, a simple incubation with a reducing agent is sufficient to cleave the linker and release the native, active protein.[11]

-

High Stability for Efficient Capture: The stability of the disulfide bond in non-reducing buffers ensures that the bait-protein complex remains securely anchored to the solid support throughout incubation and washing steps, minimizing target loss and leading to a cleaner, more efficient enrichment.[][5]

-

Versatility and Specificity: Disulfide linkers can be incorporated into a wide variety of crosslinking reagents, allowing for conjugation to different functional groups.[12][13] For instance, heterobifunctional crosslinkers with an amine-reactive N-hydroxysuccinimide (NHS) ester on one end and a thiol-reactive pyridyl disulfide on the other allow for specific, controlled conjugation strategies.[8][12] The reaction with cysteine residues is particularly selective, reducing the likelihood of off-target modifications.[8][14]

-

Control and Reversibility: The cleavage is controllable. The captured protein remains bound until the reducing agent is added, giving the researcher precise temporal control over the experiment. This reversibility is essential for isolating complexes for downstream analysis.[14][15][16]

Practical Applications and Experimental Workflows

The principles of disulfide linker chemistry can be applied to several critical research workflows.

Application 1: Affinity-Based Protein Enrichment (Pull-Down Assay)

This is a classic application where a "bait" molecule is used to capture its "prey" (the target protein) from a lysate. Using a cleavable disulfide linker streamlines the elution of the purified protein.

Caption: Workflow for protein enrichment using a disulfide-cleavable linker.

Detailed Protocol: Pull-Down with a Disulfide-Cleavable Linker

This protocol describes the enrichment of a target protein using an antibody ("bait") immobilized on beads via a Sulfo-LC-SPDP crosslinker.

Materials:

-

Beads: Protein A/G magnetic beads.

-

Antibody: Specific antibody to the protein of interest.

-

Crosslinker: Sulfo-LC-SPDP (or similar amine-to-thiol crosslinker with a disulfide bond).

-

Buffers:

-

Conjugation Buffer: PBS (Phosphate-Buffered Saline), pH 7.4.

-

Lysis Buffer: RIPA or other suitable non-reducing lysis buffer.

-

Wash Buffer: PBS with 0.1% Tween-20 (PBST).

-

Elution Buffer: 50 mM DTT in PBS.

-

-

Reducing Agent: DTT (Dithiothreitol) or TCEP (Tris(2-carboxyethyl)phosphine).

Methodology:

-

Antibody Immobilization:

-

Wash 50 µL of Protein A/G magnetic beads twice with 1 mL of Conjugation Buffer.

-

Add 10 µg of your antibody to the beads in 500 µL of Conjugation Buffer.

-

Incubate for 1 hour at room temperature with gentle rotation.

-

Wash the beads twice with Conjugation Buffer to remove unbound antibody.

-

-

Crosslinker Conjugation (Creation of Pyridyl Disulfide Moiety):

-

Dissolve Sulfo-LC-SPDP in water to a final concentration of 20 mM immediately before use.

-

Add a 20-fold molar excess of Sulfo-LC-SPDP to the antibody-bound beads.

-

Incubate for 1 hour at room temperature with gentle rotation. This step reacts the NHS-ester of the crosslinker with amines on the antibody.

-

Wash the beads three times with Conjugation Buffer to remove excess crosslinker. The beads are now functionalized with a thiol-reactive pyridyl disulfide group.

-

-

Lysate Preparation & Incubation (Capture Step):

-

Prepare cell lysate using a non-reducing lysis buffer. Crucially, do not add DTT or BME to the lysis buffer at this stage.

-

Clarify the lysate by centrifugation.

-

Add 1-2 mg of lysate to the functionalized beads.

-

Incubate for 2-4 hours (or overnight) at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three times with 1 mL of cold Wash Buffer. These washes are critical for removing non-specifically bound proteins.

-

-

Elution (Cleavage Step):

-

Add 50 µL of Elution Buffer (50 mM DTT in PBS) to the beads.

-

Incubate for 30 minutes at 37°C with gentle shaking. The DTT will cleave the disulfide bond within the linker, releasing the antibody and its entire captured complex from the beads.

-

Separate the beads on a magnetic stand and collect the supernatant, which contains your purified protein complex.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

-

Application 2: Antibody-Drug Conjugates (ADCs)

While not strictly an "enrichment" technique, the mechanism of ADCs is the quintessential example of a disulfide linker's utility. An ADC connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells.[][17][18] The linker's stability in the blood and its cleavage inside the tumor cell are critical for both efficacy and safety.[][][6]

Caption: The role of a cleavable disulfide linker in an Antibody-Drug Conjugate.

The release of the free drug inside the cell can also lead to a "bystander effect," where the drug diffuses to and kills adjacent tumor cells that may not express the target antigen, enhancing the therapeutic effect.[3][7]

Technical Considerations for Robust Experimental Design

As with any scientific technique, success lies in understanding the details. The choice of reagents and the inclusion of proper controls are essential for a self-validating experiment.

Table 1: Comparison of Common Disulfide-Containing Crosslinkers

| Reagent Name | Reactive Groups | Spacer Arm (Å) | Key Feature |

| DSP (Lomant's Reagent) | NHS-ester, NHS-ester | 12.0 | Homobifunctional, amine-reactive, membrane-permeable.[13] |

| DTSSP (Sulfo-DSP) | Sulfo-NHS-ester, Sulfo-NHS-ester | 12.0 | Water-soluble version of DSP, not membrane-permeable. |

| SPDP | NHS-ester, Pyridyl disulfide | 6.8 | Heterobifunctional, reacts amines with sulfhydryls.[12] |

| Sulfo-LC-SPDP | Sulfo-NHS-ester, Pyridyl disulfide | 15.7 | Water-soluble, long-chain version of SPDP.[15] |

Table 2: Comparison of Common Reducing Agents for Cleavage

| Reducing Agent | Abbreviation | Key Characteristics | Considerations |

| Dithiothreitol | DTT | "Cleland's Reagent". Very strong and effective.[19][20] | Has a strong odor. Can interfere with subsequent maleimide chemistry.[14] |

| Tris(2-carboxyethyl)phosphine | TCEP | Odorless, more stable in solution than DTT.[19][20] | Does not contain thiols, so it will not interfere with maleimide reactions.[14] |

| β-Mercaptoethanol | BME / 2-ME | Effective and commonly used in SDS-PAGE sample buffers.[19] | Volatile with a strong, unpleasant odor. |

Validating Your Workflow: The Importance of Controls

To ensure that the elution of your target protein is a direct result of disulfide bond cleavage, incorporate these critical controls:

-

No-Reducing-Agent Control: Perform an elution step with a buffer that does not contain DTT or TCEP. A minimal yield of the target protein in this sample confirms that elution is not due to weak binding or dissociation.

-

Non-Cleavable Linker Control: If possible, repeat the experiment using a crosslinker with a similar structure but a stable, non-cleavable bond (e.g., SMCC instead of SPDP). This control demonstrates the necessity of the cleavable moiety for protein recovery.

-

Input Control: Always run a sample of the initial cell lysate to confirm the presence of the target protein before enrichment.

Conclusion

Cleavable disulfide linkers represent a sophisticated and powerful tool in the molecular biologist's arsenal. By ingeniously exploiting the natural redox potential difference between the intra- and extracellular spaces, they provide a mechanism for stable complex formation followed by gentle, specific release. This combination of stability and conditional lability makes them invaluable for a wide range of applications, from the high-yield enrichment of active proteins and the mapping of transient protein-protein interactions to the development of next-generation targeted cancer therapies. A thorough understanding of the underlying chemistry and a commitment to rigorous, well-controlled experimental design will enable researchers to fully harness the benefits of this versatile technology.

References

-

MtoZ Biolabs. (n.d.). Advantages and Disadvantages of Disulfide Bond Mapping. Retrieved from [Link]

-

AxisPharm. (n.d.). Disulfide Linkers. Retrieved from [Link]

-

Govaert, C., et al. (2012). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. Retrieved from [Link]

-

ResearchGate. (2020). A Novel Concept for Cleavable Linkers Applicable to Conjugation Chemistry – Design, Synthesis and Characterization. Retrieved from [Link]

-

American Chemical Society. (n.d.). Disulfide cleavable linkers in antibody-drug conjugates for targeted cancer therapy. Retrieved from [Link]

-

mediaTUM. (n.d.). Design of cleavable linkers and applications in chemical proteomics. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linker Synthesis Service. Retrieved from [Link]

-

SigutLabs. (2025). What Makes a Good Linker for Antibody-Drug Conjugates?. Retrieved from [Link]

-

LabWorld.it. (n.d.). Crosslinking reagents for covalent binding or conjugation of biomolecules. Retrieved from [Link]

-

Bioclone. (n.d.). Cleavable Linker: A Promising Strategy for Maintaining Physiological Activity in Affinity Chromatography. Retrieved from [Link]

-

Bio-Synthesis. (2025). Enzymatically Cleavable Linker Sequence Motifs for Bioconjugation. Retrieved from [Link]

-

PMC. (2026). Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Cross-linkers handbook and selection guide. Retrieved from [Link]

-

PMC. (n.d.). Design of an in vivo cleavable disulfide linker in recombinant fusion proteins. Retrieved from [Link]

-

PMC. (2025). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Retrieved from [Link]

-

G-Biosciences. (n.d.). Protein Reducing Reagents For Proteomics Research. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanisms of cleavage of allosteric disulfides. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Design of an in vivo Cleavable Disulfide Linker in Recombinant Fusion Proteins. Retrieved from [Link]

-

ResearchGate. (2025). Disulfide-Linked Antibody-Maytansinoid Conjugates: Optimization of In Vivo Activity by Varying the Steric Hindrance at Carbon Atoms Adjacent to the Disulfide Linkage. Retrieved from [Link]

-

PMC. (2022). An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. Retrieved from [Link]

-

Hebrew University of Jerusalem. (n.d.). How to cross-link proteins. Retrieved from [Link]

-

PMC. (n.d.). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Retrieved from [Link]

-

WuXi Biology. (n.d.). LUMO-Assisted Design of Disulfide Linkers. Retrieved from [Link]

Sources

- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. bioclone.net [bioclone.net]

- 12. korambiotech.com [korambiotech.com]

- 13. Crosslinking reagents for covalent binding or conjugation of biomolecules - LabWorld [labworld.it]

- 14. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Protein Crosslinking Reagents and Application - Creative Proteomics [creative-proteomics.com]

- 16. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 17. Disulfide Linkage/Linker, Disulfide Bridges in Proteins/Antibodies | AxisPharm [axispharm.com]

- 18. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]

- 19. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - CA [thermofisher.com]

- 20. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]

Tetrazine-SS-PEG4-Biotin: A Technical Guide to Solubility Dynamics and Bioconjugation Workflows

Executive Summary

In the rapidly advancing fields of targeted drug delivery, proteomics, and antibody-drug conjugate (ADC) development, Tetrazine-SS-PEG4-Biotin has emerged as a premier bioorthogonal linker[1]. This multifunctional reagent enables the rapid capture and controlled release of biomolecules. However, its amphiphilic nature—combining a highly hydrophobic tetrazine warhead with a hydrophilic PEG spacer—presents unique solubility challenges.

As a Senior Application Scientist, I have observed that the primary point of failure in iEDDA (inverse electron-demand Diels-Alder) bioconjugation workflows is the improper transition of this linker from organic storage solvents into aqueous biological buffers. This whitepaper provides an in-depth mechanistic analysis of Tetrazine-SS-PEG4-Biotin solubility and delivers self-validating, step-by-step protocols to ensure reproducible bioconjugation and cleavage.

Molecular Architecture & The Causality of Solubility

To master the handling of Tetrazine-SS-PEG4-Biotin, one must first deconstruct its chemical anatomy. The molecule's solubility profile is dictated by the competing thermodynamic forces of its four distinct domains:

-

Tetrazine Moiety (The Warhead): Highly hydrophobic. It drives the unprecedentedly fast iEDDA reaction kinetics with strained alkenes like trans-cyclooctene (TCO)[2]. However, its hydrophobicity makes it prone to aggregation in water and susceptible to hydrolysis if exposed to moisture during storage.

-

Disulfide Bond (SS - The Cleavable Core): A neutral, mildly hydrophobic linkage that allows for the controlled release of the target molecule under reducing conditions (e.g., via DTT or TCEP)[2].

-

PEG4 Spacer (The Solubilizer): A hydrophilic polyethylene glycol chain. The PEG4 spacer is critical because it provides a sufficient hydration sphere via hydrogen bonding with water to keep the hydrophobic tetrazine and biotin moieties in solution once diluted into aqueous buffers[3].

-

Biotin Tag (The Affinity Anchor): Amphiphilic but poorly soluble in pure water at high concentrations. It provides an exceptionally high-affinity interaction with streptavidin/avidin for pull-down assays.

Mechanistic Insight: The hydrophobic effect significantly accelerates iEDDA reactions in aqueous conditions[4]. However, if the linker is not properly solvated, it will form micelles, sequestering the tetrazine warhead inside a hydrophobic core and drastically reducing conjugation efficiency.

Solvent Dynamics: DMSO vs. Aqueous Buffers

The transition from a stable master stock to an active aqueous reaction mixture requires strict solvent management. Tetrazine-SS-PEG4-Biotin cannot be directly dissolved in aqueous buffers like PBS at high concentrations. It must first be solvated in an organic solvent.

Quantitative Solubility Profile

| Solvent System | Maximum Solubility | Preparation & Handling Causality |

| Anhydrous DMSO | 50 mg/mL (~60.68 mM)[1] | Requires an ultrasonic bath to disrupt hydrophobic packing[1]. Must use newly opened, anhydrous ampoules to prevent water-induced micro-precipitation. |

| Anhydrous DMF | > 20 mg/mL | A viable alternative to DMSO[2]. Requires identical anhydrous handling to prevent degradation. |

| Aqueous Buffers (e.g., PBS pH 7.4) | < 1 mg/mL (Direct) | Cannot be dissolved directly. Must be diluted from the DMSO stock. Final DMSO concentration should not exceed 5-10% to prevent micelle formation and protein denaturation. |

The Hygroscopic Threat: DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility of the product[1]. Using old or improperly stored DMSO will lead to invisible micro-precipitates, resulting in inaccurate molarity calculations and failed conjugations.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By controlling the rate of solvent exchange and utilizing specific visual and kinetic checkpoints, you ensure the integrity of the linker.

Protocol 1: Preparation of a 10 mM Master Stock

Objective: Achieve complete solvation without triggering hydrolysis.

-

Equilibration: Remove the Tetrazine-SS-PEG4-Biotin vial from -20°C storage[2]. Allow it to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, immediately compromising the tetrazine group.

-

Solvation: Add newly opened, anhydrous DMSO to achieve a 10 mM concentration (e.g., 1.21 mL of DMSO per 10 mg of product)[1].

-

Disruption of Aggregates: Sonicate the solution in a water bath for 2-5 minutes[1]. Causality: Sonication provides the kinetic energy required to break intermolecular hydrophobic interactions between the tetrazine rings, ensuring a true monomeric solution.

-

Storage: Aliquot into single-use, tightly sealed vials and store at -80°C under nitrogen or argon[1]. Causality: Single-use aliquots prevent freeze-thaw degradation and repeated exposure to ambient humidity.

Protocol 2: Aqueous Dilution & iEDDA Bioconjugation

Objective: Transition the linker into an aqueous environment without inducing micelle formation.

-

Protein Preparation: Prepare your TCO-modified target protein in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

-

Controlled Dilution: Slowly add the 10 mM Tetrazine-SS-PEG4-Biotin stock to the protein solution dropwise while vortexing gently. Target a 5-10 molar excess of the linker.

-

Solvent Cap: Ensure the final DMSO concentration remains ≤ 5% (v/v). Causality: Rapid addition or high local DMSO concentrations can cause supersaturation. Dropwise addition allows the PEG4 spacer to hydrate properly, keeping the linker soluble in the aqueous phase[3].

-

Conjugation: Incubate at room temperature for 30-60 minutes. Causality: The iEDDA reaction between methyltetrazine and TCO is exceptionally fast (k₂ > 800 M⁻¹s⁻¹) and requires no copper catalysts, preserving protein function[5].

Protocol 3: Affinity Capture & Reductive Cleavage

Objective: Isolate the target and cleave the disulfide bond for elution.

-

Capture: Add the iEDDA conjugate mixture to pre-washed Streptavidin magnetic beads. Incubate for 1 hour at room temperature with end-over-end rotation.

-

Stringent Washing: Wash the beads 3x with PBS containing 0.05% Tween-20. Causality: Removes unreacted linker and non-specifically bound background proteins.

-

Cleavage: Resuspend the beads in PBS containing 50 mM DTT or TCEP[2]. Incubate at 37°C for 30 minutes.

-

Elution: Magnetically separate the beads and collect the supernatant. Causality: The reducing agent selectively cleaves the internal disulfide (SS) bond, releasing the purified, linker-modified target protein while the biotin tag remains permanently bound to the streptavidin beads[2].

Workflow Visualization

Figure 1: iEDDA bioconjugation, affinity capture, and reductive cleavage workflow.

References

-

University of Regensburg (uni-regensburg.de). Switchable Nanoparticle Systems Enabled by Bioorthogonal Inverse Electron-Demand Diels-Alder Reactions. Retrieved from: [Link][4]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetrazine-SS-PEG4-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. Tetrazine-PEG4-biotin - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Bioorthogonal Enrichment Strategies: A Technical Guide to Tetrazine-PEG4-Biotin vs. Tetrazine-SS-PEG4-Biotin

Executive Summary

In the rapidly evolving fields of chemoproteomics, target identification, and antibody-drug conjugate (ADC) development, bioorthogonal chemistry provides the critical bridge between biological complexity and analytical precision. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) is currently the fastest and most selective bioorthogonal ligation available[1][2].

However, the choice of the tetrazine reagent dictates the success of downstream analytical workflows. This whitepaper provides an in-depth comparative analysis of two foundational reagents: Tetrazine-PEG4-Biotin (a permanent affinity tag) and Tetrazine-SS-PEG4-Biotin (a reductively cleavable affinity tag). By understanding the mechanistic causality behind these molecules, researchers can optimize target enrichment, eliminate background noise, and ensure high-fidelity mass spectrometry (MS) or western blotting results.

The Chemical Foundation: IEDDA and Bioorthogonality

Both reagents rely on the IEDDA reaction. Unlike copper-catalyzed azide-alkyne cycloaddition (CuAAC), the TCO-Tetrazine reaction is copper-free, preventing metal-induced protein degradation and preserving biological integrity[2]. The reaction boasts ultrafast kinetics (rate constants exceeding 800 M⁻¹s⁻¹), allowing for efficient conjugation at nanomolar concentrations in complex lysates or live cells[2].

The reaction proceeds via a bicyclic intermediate, followed by the irreversible release of nitrogen gas (N₂), driving the reaction forward to form a stable dihydropyridazine conjugate[1].

Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.

Structural and Functional Divergence

While both reagents share the tetrazine reactive group, a PEG4 spacer (to enhance aqueous solubility and reduce steric hindrance)[3], and a biotin moiety (for avidin/streptavidin affinity capture), they diverge critically at the linker core.

Tetrazine-PEG4-Biotin: The Permanent Tether

Tetrazine-PEG4-Biotin features a continuous, non-cleavable aliphatic/PEG chain[4]. Once a TCO-tagged protein is clicked to this reagent and captured on streptavidin beads, it is permanently immobilized.

-

The Causality of Use : This reagent is ideal for applications where the protein will be analyzed on-bead (e.g., on-bead trypsin digestion for LC-MS/MS) or when harsh elution conditions (boiling in 1% SDS) are acceptable.

-

The Limitation : Boiling streptavidin beads releases not only the target protein but also endogenously biotinylated proteins (e.g., carboxylases) and non-specifically bound background proteins, severely complicating MS analysis.

Tetrazine-SS-PEG4-Biotin: The Traceless Release System

Tetrazine-SS-PEG4-Biotin incorporates an internal disulfide (-SS-) bond[5].

-

The Causality of Use : The "Streptavidin Bottleneck" is a known issue in chemoproteomics; streptavidin binds biotin with femtomolar affinity (

M), making non-destructive elution nearly impossible. The -SS- bond circumvents this. After capturing the protein complex, researchers can wash the beads with highly stringent buffers (e.g., 8 M urea or 1% SDS) to strip away all non-specific binders. The target is then gently eluted by reducing the disulfide bond with Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). The biotin remains on the bead, and the highly purified target is released into the supernatant.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Quantitative Comparison

| Feature | Tetrazine-PEG4-Biotin | Tetrazine-SS-PEG4-Biotin |

| Molecular Weight | ~660.78 g/mol [3] | ~824.05 g/mol [5] |

| Linker Type | Non-cleavable[4] | Cleavable (Disulfide)[5] |

| Elution Method | Boiling in SDS / On-bead digestion | Reductive cleavage (DTT, TCEP, GSH)[5] |

| Background Noise | High (co-elutes endogenous biotin) | Extremely Low (selective release) |

| Primary Application | Immobilization, ELISA, Imaging | Target ID, Chemoproteomics, ADC linkers[6][7] |

Workflow Causality & System Logic

To illustrate the operational superiority of the cleavable system in discovery proteomics, consider the parallel workflows below. The logic of the cleavable workflow is a self-validating system: if a protein appears in the reductive eluate, it must have been covalently bound to the TCO-probe, eliminating false positives associated with bead-binding.

Workflow comparison: Permanent vs. cleavable biotin enrichment.

Validated Experimental Protocol: Chemoproteomic Target Enrichment

The following protocol details the use of Tetrazine-SS-PEG4-Biotin for the isolation of small-molecule targets from complex proteomes. This methodology is grounded in standard chemoproteomic practices[1][8].

Phase 1: Lysate Preparation and IEDDA Click Reaction

-

Probe Incubation : Treat live cells or lysates with a TCO-functionalized small molecule probe.

-

Lysis : Lysis cells in a mild buffer (e.g., PBS containing 0.1% NP-40, protease inhibitors). Centrifuge at 14,000 x g for 15 min to clear debris.

-

Protein Quantification : Normalize protein concentration to 2-5 mg/mL using a BCA assay.

-

Click Reaction : Add Tetrazine-SS-PEG4-Biotin to a final concentration of 10–50 µM. Expert Insight: Tetrazine is highly reactive; avoid massive excesses which can lead to non-specific proteome reactivity[9].

-

Incubation : Rotate at room temperature for 1–2 hours. The ultrafast kinetics of IEDDA ensure near-complete conjugation within this window[2].

Phase 2: Affinity Capture and Stringent Washing

-

Bead Preparation : Wash High-Capacity Streptavidin Agarose beads (50 µL slurry per sample) three times with PBS.

-

Capture : Add the clicked lysate to the beads. Rotate at 4°C for 2 hours.

-

Stringent Washing (The Cleavable Advantage) :

-

Wash 2x with 1% SDS in PBS (Removes non-covalently bound proteins).

-

Wash 2x with 8 M Urea in 50 mM Tris (Disrupts strong protein-protein interactions).

-

Wash 3x with PBS (Removes denaturants).

-

Expert Insight: This level of stringency is impossible with non-cleavable linkers, as the subsequent boiling step would elute denatured background proteins alongside the target.

-

Phase 3: Reductive Elution

-

Cleavage : Resuspend the beads in 50 µL of Elution Buffer (50 mM Tris-HCl pH 7.4, 50 mM DTT or TCEP).

-

Incubation : Agitate at 37°C for 30–60 minutes to fully reduce the disulfide bond[5].

-

Collection : Centrifuge the beads. Collect the supernatant containing the highly purified, untagged target protein (now bearing a small residual thiol-containing tag from the cleaved linker).

-

Validation : Analyze the eluate via Silver Stain, Western Blot, or LC-MS/MS.

Conclusion

For simple immobilization or imaging tasks, Tetrazine-PEG4-Biotin remains a robust and cost-effective tool[3]. However, for advanced drug discovery, target deconvolution, and chemoproteomics, Tetrazine-SS-PEG4-Biotin is the superior choice. By introducing a self-validating reductive cleavage step, it decouples the target from the streptavidin matrix, allowing for extreme wash stringencies and yielding mass spectrometry data with unparalleled signal-to-noise ratios[6].

References

-

Tetrazine ligation for chemical proteomics PubMed Central (PMC) / NIH[Link]

-

Tetrazine-diazo-PEG4-biotin AxisPharm[Link]

-

Investigation of Proteome-Tetrazine Reactivity for a Highly Selective Tetrazine Ligation in Live Cells ACS Central Science[Link]

Sources

- 1. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Tetrazine-diazo-PEG4-biotin | AxisPharm [axispharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Tetrazine-SS-PEG4-Biotin,Tetrazine reagents, Tetrazine click- Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Stability of Tetrazine Moiety in Cell Lysate and Serum: A Technical Deep Dive

An in-depth technical guide on the stability of the Tetrazine moiety in biological matrices.

Executive Summary: The Stability-Reactivity Paradox

The Inverse Electron Demand Diels-Alder (IEDDA) reaction between 1,2,4,5-tetrazines (Tz) and strained alkenes (e.g., trans-cyclooctene, TCO) is the gold standard for bioorthogonal chemistry due to its exceptional kinetics (

There is a fundamental trade-off: Electronic perturbations that lower the LUMO energy to accelerate reaction kinetics (e.g., electron-withdrawing groups like pyridine) simultaneously render the tetrazine core susceptible to nucleophilic attack and reduction by biological thiols. This guide dissects the mechanisms of degradation, provides quantitative stability profiles for common scaffolds, and details self-validating protocols for assessing tetrazine integrity in complex biological media.

Mechanistic Underpinnings of Instability

The tetrazine core is electron-deficient, making it an electrophile. In biological environments (serum, cytosol), it faces two primary degradation vectors:

-

Nucleophilic Attack: Water, amines (lysine residues), and thiols (cysteine/glutathione) attack the tetrazine ring, leading to ring-opening or hydrolysis.

-

Reduction: The tetrazine core can be reduced to dihydrotetrazine (DHTz) by cellular reducing agents like NADH or Glutathione (GSH). DHTz is unreactive toward TCO, effectively silencing the probe.

Visualization: Degradation Pathways

The following diagram illustrates the competing pathways between the desired IEDDA ligation and bio-degradation.

Caption: Competing pathways for Tetrazine: IEDDA ligation (Green) vs. Nucleophilic degradation (Red) and Reduction to inactive Dihydrotetrazine (Yellow).

Structure-Activity Relationship (SAR) & Stability Profiling

The stability of a tetrazine is dictated by its substituents at the 3- and 6-positions.

-

Electron-Withdrawing Groups (EWGs): (e.g., Pyridyl, Pyrimidyl) Lower the LUMO, increasing reactivity (

), but drastically decrease serum half-life ( -

Electron-Donating Groups (EDGs): (e.g., Methyl, Methoxy, Amine) Stabilize the core against reduction but decrease reactivity.

-

Steric Bulk: (e.g., Phenyl, t-Butyl) Can shield the core from nucleophiles but may also hinder the approach of the dienophile.

Comparative Stability Data

| Scaffold Type | Substituents (3, 6) | Reactivity ( | Serum Stability ( | Lysate Stability | Primary Failure Mode |

| Bis-Alkyl | Methyl / Methyl | Low (~10) | High (>24 h) | High | Slow hydrolysis |

| Alkyl-Aryl | Methyl / Phenyl | Moderate (~500-1000) | Excellent (>48 h) | High | Balanced profile |

| Mono-Aryl | H / Phenyl | High (~30,000) | Low (< 1 h) | Very Low | Nucleophilic attack (H is not shielding) |

| Bis-Pyridyl | Pyridyl / Pyridyl | Very High (~20,000) | Poor (< 2-4 h) | Poor | Rapid reduction to DHTz |

| Triazolyl | Triazole / Methyl | High (~10,000) | High (>24 h) | Moderate | New Generation Scaffold |

Critical Insight: The Methyl-Phenyl scaffold is often the "Goldilocks" choice for in vivo applications requiring circulation times >6 hours. While less reactive than bis-pyridyls, its resistance to reduction ensures the probe remains active upon reaching the target.

Experimental Protocols

To validate a new tetrazine probe, you must assess its stability in both Serum (extracellular mimic) and Cell Lysate (intracellular reducing environment).

Protocol A: Serum Stability Assay (HPLC-Based)

Objective: Determine

Reagents:

-

Tetrazine stock (10 mM in DMSO).

-

FBS (heat-inactivated).

-

Internal Standard (e.g., Fluorene, to correct for extraction efficiency).

-

Acetonitrile (MeCN) with 0.1% Formic Acid.

Workflow:

-

Preparation: Spike Tetrazine stock into FBS to a final concentration of 100 µM (1% DMSO final).

-

Incubation: Incubate at 37°C in a thermomixer.

-

Sampling: At

hours, remove 50 µL aliquots. -

Quenching/Extraction: Immediately add 200 µL ice-cold MeCN (containing Internal Standard) to precipitate proteins. Vortex for 30s.

-

Clarification: Centrifuge at 14,000 x g for 10 mins at 4°C.

-

Analysis: Inject the supernatant into HPLC/LC-MS. Monitor absorbance at 520-540 nm (specific to Tetrazine core) and MS signal.

Data Processing: Plot

Protocol B: Lysate Stability & Thiol Challenge

Objective: Assess stability in a reducing environment. Lysates contain high concentrations of Glutathione (GSH) and enzymes.

Workflow:

-

Lysate Prep: Lyse cells (e.g., HeLa or HEK293) using a non-denaturing buffer (e.g., M-PER) without DTT/BME. Quantify protein concentration (BCA assay) and normalize to 2 mg/mL.

-

Incubation: Add Tetrazine (50 µM final). Incubate at 37°C.

-

Readout (Real-time): If the Tetrazine is fluorogenic (fluorescence increases upon reaction) or chromogenic, use a plate reader.

-

Note: Simple absorbance decay at 520 nm is often sufficient for non-fluorogenic probes.

-

-

GSH Challenge Control: Run a parallel experiment in PBS + 5 mM GSH (physiological intracellular concentration). If degradation in lysate mirrors the GSH control, reduction is the primary mechanism.

Visualization: Experimental Workflow

Caption: Step-by-step workflow for quantitative assessment of tetrazine stability in biological media.

Troubleshooting & Optimization: The Decision Matrix

When selecting a tetrazine for your application, use the following logic to balance the Stability-Reactivity trade-off.

Decision Matrix Logic

-

Is the target intracellular?

-

Is the target low abundance?

-

Yes: You need high

. Use Bis-Pyridyl , but ensure the "lag time" (time between probe injection and click reaction) is short (< 1 h) to minimize degradation.

-

-

Is the experiment in vivo (mice/humans)?

-

Yes: Serum stability is paramount. Use Methyl-Phenyl or sterically shielded tetrazines.

-

Visualization: Selection Logic

Caption: Decision tree for selecting the optimal tetrazine scaffold based on experimental constraints.

References

-

Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation. JACS Au. (2024). Link

-

Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off. Journal of the American Chemical Society. (2022). Link

-

Inverse electron demand Diels–Alder reactions in chemical biology. Chemical Society Reviews. (2017). Link

-

Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids. Bioconjugate Chemistry. (2018). Link

-

Light-activated tetrazines enable precision live-cell bioorthogonal chemistry. Nature Chemistry. (2022). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Proteomic Landscape: A Senior Application Scientist's Guide to Cleavable and Non-Cleavable Biotin Linkers for Mass Spectrometry

Introduction: The Power of Biotin-Streptavidin in Unraveling Protein Interactions

In the intricate world of proteomics, the ability to isolate and identify specific proteins from a complex biological mixture is paramount. The biotin-streptavidin interaction, with its remarkably high affinity (Kd ≈ 10⁻¹⁵ M), stands as a cornerstone of affinity purification techniques.[1] This powerful bond allows researchers to "fish out" biotin-labeled proteins of interest with exceptional specificity. Biotinylation, the process of covalently attaching biotin to a protein, is a widely used strategy in various applications, including the study of protein-protein interactions, post-translational modifications, and cell surface proteomics.[2][3][4]

However, the very strength of the biotin-streptavidin interaction presents a significant challenge: the elution of the captured proteins. Harsh, denaturing conditions are often required to break this bond, which can lead to the co-elution of non-specifically bound proteins and endogenously biotinylated molecules, thereby contaminating the sample and complicating downstream mass spectrometry (MS) analysis.[5][6] This is where the strategic choice of the linker arm connecting biotin to the reactive group becomes critical. This guide provides an in-depth exploration of the two primary categories of biotin linkers—cleavable and non-cleavable—and their profound implications for mass spectrometry-based proteomics.

The Fundamental Divide: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable biotin linker is a critical decision point in the design of any biotin-based enrichment experiment. This choice directly impacts the elution strategy, the purity of the isolated proteins, and the subsequent success of mass spectrometry analysis.

A non-cleavable linker maintains a stable, covalent bond throughout the entire workflow. While simple and robust, the elution of biotinylated proteins from streptavidin beads requires harsh conditions, such as boiling in SDS-PAGE loading buffer or using high concentrations of chaotropic agents.[5] These conditions not only denature the target protein but can also lead to the release of non-specifically bound contaminants and naturally biotinylated proteins, increasing the background in the final MS analysis.[6]

In contrast, a cleavable linker incorporates a specific chemical bond that can be selectively broken under mild and specific conditions.[7] This allows for the gentle release of the captured protein from the streptavidin resin, leaving the biotin tag behind. The result is a cleaner elution with significantly reduced background contamination, which is highly desirable for sensitive mass spectrometry applications.[6][8]

Figure 1: A comparative workflow of non-cleavable versus cleavable biotin linkers for protein enrichment and mass spectrometry analysis.

A Deeper Dive into Cleavable Linker Chemistries

The versatility of cleavable linkers lies in the variety of chemical moieties that can be incorporated, each with its unique cleavage mechanism. The choice of a specific cleavable linker should be guided by the experimental conditions and the nature of the target protein.

Disulfide Linkers: The Redox-Sensitive Choice

Disulfide bonds are a popular choice for cleavable linkers due to their susceptibility to reduction.

-

Cleavage Mechanism: The disulfide bond is readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or tris(2-carboxyethyl)phosphine (TCEP).[5][7]

-

Advantages: The cleavage conditions are mild and generally compatible with downstream protein analysis.

-

Considerations: A potential drawback is the premature cleavage of the linker in the reducing environment of the cell cytoplasm, which can lead to the loss of the biotin tag before affinity purification.[6] This makes them more suitable for labeling cell surface proteins or for in vitro applications.

Acid-Cleavable Linkers: Exploiting pH Sensitivity

Acid-labile linkers offer an alternative cleavage strategy that avoids the use of reducing agents.

-

Cleavage Mechanism: These linkers typically contain groups like a dialkoxydiphenylsilane (DADPS) moiety, which can be cleaved under mildly acidic conditions, often with formic acid.[9][10]

-

Advantages: The cleavage is efficient and the mild acidic conditions are often compatible with mass spectrometry sample preparation.[9] The DADPS linker, in particular, has been shown to outperform other methods in terms of enrichment efficiency and reproducibility.[10]

-

Considerations: The acidity required for cleavage might not be suitable for all proteins, potentially causing denaturation or aggregation.

Photocleavable Linkers: Light-Induced Release

Photocleavable linkers provide a non-invasive method for releasing captured proteins.

-

Cleavage Mechanism: These linkers incorporate a photolabile group, often a 2-nitrobenzyl moiety, that breaks upon exposure to UV light at a specific wavelength.[7][11][12]

-

Advantages: The cleavage is rapid and can be precisely controlled by the application of light. The conditions are exceptionally mild, avoiding harsh chemical treatments.

-

Considerations: The UV irradiation could potentially damage sensitive proteins. Additionally, the efficiency of photocleavage can sometimes be lower compared to chemical cleavage methods.

Diol Linkers: Oxidative Cleavage

Vicinal diol-based linkers offer a chemoselective cleavage strategy.

-

Cleavage Mechanism: The diol bond can be oxidatively cleaved using sodium periodate (NaIO₄).[6]

-

Advantages: The cleavage is highly specific and occurs under mild conditions. This strategy has been shown to significantly reduce background protein identifications.[6]

-

Considerations: The periodate treatment can potentially oxidize certain amino acid residues, such as methionine, which needs to be considered during MS data analysis.

Dde Linker: Hydrazine-Mediated Cleavage

The 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) linker is another valuable tool for controlled release.

-

Cleavage Mechanism: The Dde linker is cleaved by treatment with a mild solution of hydrazine.[13]

-

Advantages: The cleavage is specific and efficient, and the conditions are generally mild.

-

Considerations: Hydrazine is a toxic reagent and must be handled with appropriate safety precautions.

Figure 2: Overview of common cleavable biotin linker chemistries with their respective cleavage agents, advantages, and considerations.

Comparative Analysis: Choosing the Right Tool for the Job

The selection of a cleavable versus a non-cleavable linker, and the specific type of cleavable linker, is a critical experimental design choice. The following table provides a comparative summary to aid in this decision-making process.

| Feature | Non-Cleavable Linker | Disulfide Linker | Acid-Cleavable (DADPS) Linker | Photocleavable Linker | Diol Linker | Dde Linker |

| Elution Conditions | Harsh (e.g., boiling in SDS) | Mild (Reducing agents) | Mild (Acidic pH) | Mild (UV light) | Mild (Oxidizing agent) | Mild (Hydrazine) |

| Background Contamination | High | Low to Moderate | Very Low | Low | Very Low | Low |

| Protein Integrity | Denatured | Generally preserved | Potentially compromised | Generally preserved | Generally preserved | Generally preserved |

| Ideal Applications | Robust, simple pull-downs where protein activity is not required post-elution. | In vitro biotinylation, cell surface protein labeling. | Proximity labeling (BioID), general protein enrichment for MS. | Sensitive proteins, applications requiring precise temporal control of elution. | Activity-based protein profiling, reducing background from endogenous biotinylated proteins. | Chemical proteomics, solid-phase peptide synthesis. |

| Potential Drawbacks | High background, co-elution of contaminants. | Premature cleavage in reducing cellular environments. | May not be suitable for acid-sensitive proteins. | Potential for photodamage to proteins, incomplete cleavage. | Potential for non-specific oxidation of amino acids. | Toxicity of hydrazine. |

Experimental Protocols: A Practical Guide

To ensure the successful application of these linkers, here are generalized, step-by-step protocols for protein biotinylation and enrichment.

Protocol 1: General Protein Biotinylation (in vitro)

-

Protein Preparation: Purify the protein of interest and ensure it is in a buffer free of primary amines (e.g., Tris) or other components that could react with the biotinylation reagent. A suitable buffer is phosphate-buffered saline (PBS) at pH 7.2-8.0.

-

Reagent Preparation: Dissolve the amine-reactive biotin linker (e.g., NHS-biotin, either cleavable or non-cleavable) in a dry, aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.

-

Biotinylation Reaction: Add the dissolved biotin linker to the protein solution at a molar excess (typically 10-20 fold). The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM.

-

Removal of Excess Biotin: Remove unreacted biotin using dialysis, desalting columns, or buffer exchange.

Protocol 2: Enrichment of Biotinylated Proteins using Streptavidin Beads

-

Bead Preparation: Resuspend the streptavidin-conjugated beads (e.g., magnetic or agarose) in a suitable binding buffer (e.g., PBS with 0.1% Tween-20). Wash the beads several times according to the manufacturer's instructions to remove any preservatives.

-

Binding: Add the biotinylated protein sample to the prepared streptavidin beads.

-

Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow for efficient binding.

-

Washing: Pellet the beads (by centrifugation or using a magnetic stand) and discard the supernatant. Wash the beads extensively with the binding buffer (at least 3-5 times) to remove non-specifically bound proteins.

-

Elution:

-

Non-Cleavable Linkers: Resuspend the beads in SDS-PAGE loading buffer and boil for 5-10 minutes.

-

Cleavable Linkers: Resuspend the beads in the appropriate cleavage buffer (e.g., DTT for disulfide linkers, formic acid for acid-cleavable linkers) and incubate according to the recommended protocol.

-

-

Sample Preparation for Mass Spectrometry: Collect the eluted proteins. For MS analysis, the proteins are typically subjected to in-solution or in-gel tryptic digestion, followed by desalting of the resulting peptides before LC-MS/MS analysis.

Conclusion: Strategic Linker Selection for High-Confidence Proteomics

The choice between cleavable and non-cleavable biotin linkers is a pivotal decision in the design of mass spectrometry-based proteomics experiments. While non-cleavable linkers offer simplicity, the harsh elution conditions they necessitate often lead to higher background and potential for sample contamination. Cleavable linkers, with their diverse chemistries and mild elution protocols, provide a powerful solution for obtaining cleaner samples and, consequently, higher-quality mass spectrometry data.[6][8] By carefully considering the specific experimental goals, the nature of the target protein, and the downstream analytical requirements, researchers can select the optimal biotin linker to confidently navigate the complexities of the proteome and unlock new biological insights.

References

-

Petrotchenko, E. V., et al. (2011). An Isotopically Coded CID-cleavable Biotinylated Cross-linker for Structural Proteomics. Molecular & Cellular Proteomics, 10(1), M110.001420. [Link]

-

Verhelst, S. H. L., et al. (2007). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Journal of Biological Chemistry, 282(20), 14694-14701. [Link]

-

Speers, A. E., & Cravatt, B. F. (2004). Cleavable Biotin Probes for Labeling of Biomolecules via the Azide–Alkyne Cycloaddition. Journal of the American Chemical Society, 126(30), 9474-9475. [Link]

-

Zhang, X., et al. (2022). Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics. Journal of Proteome Research, 21(5), 1266-1276. [Link]

-

Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 3966-3978. [Link]

-

Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Journal of Proteome Research, 13(9), 3966-3978. [Link]

-

Yang, Y. (2013). Design of cleavable linkers and applications in chemical proteomics. mediaTUM. [Link]

-

Ju, J., et al. (2001). Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry. Nucleic Acids Research, 29(1), 356-360. [Link]

-

Hjulström, F. (2010). Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics. DiVA. [Link]

-

Uezu, A., et al. (2022). Optimized Workflow for Enrichment and Identification of Biotinylated Peptides Using Tamavidin 2-REV for BioID and Cell Surface Proteomics. Journal of Proteome Research, 21(9), 2223-2233. [Link]

-

Li, Y., et al. (2020). Characterization of Protein Biotinylation Sites by Peptide-Based Immunoaffinity Enrichment. Journal of Proteome Research, 19(11), 4533-4541. [Link]

-

Ward, C. C., et al. (2021). Evaluation of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Cysteinome Reactivity. bioRxiv. [Link]

-

Yang, Y., & Verhelst, S. H. L. (2016). Cleavable Linkers in Chemical Proteomics Applications. In Chemical Proteomics (pp. 135-151). Humana Press, New York, NY. [Link]

-

Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. ResearchGate. [Link]

-

Liu, H. H., et al. (2024). Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis. bioRxiv. [Link]

-

Ward, C. C., et al. (2019). Evaluation and Optimization of Chemically-Cleavable Linkers for Quantitative Mapping of Small Molecule-Protein Interactomes. bioRxiv. [Link]

-

MtoZ Biolabs. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity. [Link]

-

Galy, F. A. (2016). Synthesis of Photoreactive Mass Spec Cleavable Crosslinkers to Study Protein-Protein Interactions. eScholarship. [Link]

-

Schiapparelli, L. M., et al. (2014). Direct Detection of Biotinylated Proteins by Mass Spectrometry. Semantic Scholar. [Link]

-

van der Wulp, A. M., et al. (2021). Detectability of biotin tags by LC-MS/MS. bioRxiv. [Link]

-

Kang, S., et al. (2009). Synthesis of biotin-tagged chemical cross-linkers and their applications for mass spectrometry. Journal of Mass Spectrometry, 44(6), 945-953. [Link]

-

Smith, J. C., et al. (2021). Identification of MS-Cleavable and Noncleavable Chemically Cross-Linked Peptides with MetaMorpheus. Journal of Proteome Research, 20(2), 1362-1371. [Link]

-

SomaLogic, Inc. (2015). Photocleavable biotin linker for use in SOMAscan™. Glen Report, 27(1), 14. [Link]

-

Iacobucci, C., et al. (2018). A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions. Nature Protocols, 13(12), 2864-2889. [Link]

-

Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4238-4250. [Link]

-

Kulkarni, M. J., et al. (2024). A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. Bioanalysis, 16(13), 785-797. [Link]

-

Götze, M., & Sinz, A. (2020). Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. Journal of Proteome Research, 19(11), 4238-4250. [Link]

-

Sinz, A. (2020). Cross-linking/mass spectrometry at the crossroads. Expert Review of Proteomics, 17(5), 337-340. [Link]

-

Simpson, D. C. (2014). Can anyone help with mass spectrometry analysis of biotinylated proteins?. ResearchGate. [Link]

-

National Cancer Institute. (2019). Interactome Mass Spectrometry: Proximity-dependent Biotinylation for Mapping Protein Complexes. YouTube. [Link]

-

Krafčíková, M., & Fülöp, M. (2024). Improved deconvolution of natural products' protein targets using diagnostic ions from chemical proteomics linkers. Beilstein Journal of Organic Chemistry, 20, 1374-1402. [Link]

-

Liko, I., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. Bioconjugate Chemistry, 26(4), 700-710. [Link]

- Chen, Y. (2020). U.S.

-

Liko, I., et al. (2015). Synthesis of Two New Enrichable and MS-Cleavable Cross-linkers to Define Protein-Protein Interactions by Mass Spectrometry. eScholarship. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Direct Detection of Biotinylated Proteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Protein Biotinylation Sites by Peptide-Based Immunoaffinity Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procedure for Enriching Cell Surface Proteins Using Biotin Affinity | MtoZ Biolabs [mtoz-biolabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 8. Cleavable Linkers in Chemical Proteomics Applications | Springer Nature Experiments [experiments.springernature.com]

- 9. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and synthesis of a photocleavable biotinylated nucleotide for DNA analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. glenresearch.com [glenresearch.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Kinetics of Bioorthogonal Ligation: A Technical Guide to the Reaction of Tetrazine-SS-PEG4-Biotin with Trans-Cyclooctene (TCO)

Introduction: The Apex of Bioorthogonal Chemistry

In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a 1,2,4,5-tetrazine (Tz) and a trans-cyclooctene (TCO) stands as a cornerstone technology.[1][2] This "click chemistry" reaction is celebrated for its unparalleled speed, high specificity, and biocompatibility, enabling the precise covalent labeling of biomolecules within complex biological milieu, from live cells to in vivo models.[3][4] Its applications are vast, underpinning significant advancements in targeted drug delivery, antibody-drug conjugates (ADCs), and advanced molecular imaging.[3][5]

This guide provides an in-depth examination of the reaction kinetics of a specific, multifunctional tetrazine reagent, Tetrazine-SS-PEG4-Biotin , with TCO derivatives. We will dissect the core reaction mechanism, explore the influence of each molecular component on reactivity and utility, provide a field-tested protocol for kinetic analysis, and discuss the strategic implementation of its cleavable disulfide linker.

I. Core Principles of the Tetrazine-TCO Ligation

The Reaction Mechanism: An Inverse-Electron-Demand Diels-Alder Cycloaddition

The tetrazine-TCO ligation is a bioorthogonal reaction, meaning it proceeds with high selectivity and without interference from or by native biological functional groups.[2] The chemical engine driving this transformation is an iEDDA reaction, a [4+2] cycloaddition where the electron-deficient tetrazine serves as the diene and the strained, electron-rich TCO acts as the dienophile.[2] This initial cycloaddition is immediately followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂), a thermodynamically potent driving force that renders the reaction irreversible.[2][6] The final product is a stable dihydropyridazine linkage.

Caption: The iEDDA reaction mechanism between Tetrazine and TCO.

Deconstructing Tetrazine-SS-PEG4-Biotin

The utility of this reagent extends beyond the tetrazine core. Each component is engineered for a specific function:

-

Tetrazine Core: This is the reactive "engine" of the molecule. The substituents on the tetrazine ring are critical determinants of reaction kinetics. Methyl-substituted tetrazines, common in commercial reagents for their enhanced stability in aqueous media, offer a balance of robust reactivity and shelf-life.[5]

-

Disulfide (SS) Linker: This bond introduces a key feature: cleavability. Disulfide bonds are stable under typical physiological conditions but can be selectively cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[7][8] This functionality is crucial in drug delivery systems for releasing a therapeutic payload from its carrier (e.g., an antibody) in a reducing intracellular environment.[9]

-

Polyethylene Glycol (PEG4) Spacer: The four-unit PEG linker serves multiple purposes. It significantly enhances the hydrophilicity and aqueous solubility of the entire molecule, which is critical for biological applications.[10][11] Furthermore, it acts as a flexible spacer, mitigating steric hindrance between the conjugated biomolecules and ensuring the tetrazine moiety is accessible for reaction.[10]

-

Biotin Moiety: Biotin exhibits an exceptionally high-affinity, non-covalent interaction with avidin and streptavidin proteins. This enables its use in a wide array of detection, purification, and pre-targeting strategies.

II. Reaction Kinetics: The Quest for Speed

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), a measure of reaction speed. The Tz-TCO ligation is renowned for its extraordinarily high k₂ values, which can span several orders of magnitude depending on the specific structures of the reactants.[4]

Factors Influencing Reaction Rate

-

Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine (using electron-withdrawing substituents) and increasing the electron density of the TCO (using electron-donating groups).[1] H-tetrazines (monosubstituted) are generally more reactive than their di-substituted counterparts like methyl-tetrazines, but they often exhibit lower stability in aqueous buffers.[5]

-

Ring Strain: The high internal strain of the double bond within the TCO ring is a primary driver of its high reactivity.[1] More strained derivatives, such as the conformationally strained sTCO, exhibit significantly faster kinetics.[12][13]

-

Steric Hindrance: Less sterically hindered tetrazines and TCOs will react faster. The inclusion of a PEG spacer helps to overcome potential steric issues when conjugating large biomolecules.[10]

-

Solvent: While the reaction is tolerant of many solvents, including aqueous buffers, rates have been shown to increase in aqueous media.[2]

Comparative Kinetic Data

While specific kinetic data for Tetrazine-SS-PEG4-Biotin is not publicly available, its reactivity can be reliably estimated based on the extensive characterization of structurally similar tetrazines. The tetrazine core is the dominant factor in determining the rate constant. The table below presents a range of reported second-order rate constants for various tetrazine-TCO pairs to provide a quantitative framework.

| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |

| Methyl-tetrazine | TCO | ~2,000 | 9:1 Methanol/Water |

| H-tetrazine (3-phenyl) | TCO | ~30,000 | PBS, 37°C |

| Diphenyl-s-tetrazine | sTCO | ~286,000 | Water, 25°C |

| 3,6-dipyridyl-s-tetrazine | d-TCO | ~366,000 | Water, 25°C |

| Various | TCO | 800 - 30,000 | Various |

| Various | sTCO | up to 3,300,000 | Water, 25°C |

Data compiled from multiple sources.[2][4][5][12][14][15]

Based on this comparative data, the reaction of Tetrazine-SS-PEG4-Biotin, which likely contains a methyl-tetrazine for stability, with a standard TCO derivative is expected to have a second-order rate constant in the range of 1,000 - 5,000 M⁻¹s⁻¹ under physiological conditions (PBS, 37°C).

III. Experimental Protocol: Measuring Reaction Kinetics via UV-Vis Spectroscopy

The most common and reliable method for determining the kinetics of the tetrazine-TCO reaction is to monitor the disappearance of the tetrazine's characteristic chromophore, which absorbs light in the 510-550 nm range.[6][10] For very fast reactions, a stopped-flow spectrophotometer is required.[16][17]

Self-Validating Protocol Design

This protocol is designed to be self-validating by employing pseudo-first-order conditions. By using a significant excess (at least 10-fold) of the TCO, its concentration remains effectively constant throughout the reaction. This simplifies the data analysis, allowing the observed rate (k_obs) to be fitted to a single exponential decay, from which the second-order rate constant (k₂) can be easily calculated.

Caption: Experimental workflow for kinetic analysis using UV-Vis.

Detailed Step-by-Step Methodology

Materials:

-

Tetrazine-SS-PEG4-Biotin

-

Trans-Cyclooctene (TCO) derivative (e.g., TCO-amine)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

UV-Vis Spectrophotometer (a stopped-flow instrument is recommended for k₂ > 1,000 M⁻¹s⁻¹)

-

Quartz cuvette

Procedure:

-

Prepare Stock Solutions:

-

Accurately weigh and dissolve Tetrazine-SS-PEG4-Biotin in DMSO to create a 10 mM stock solution.

-

Accurately weigh and dissolve the TCO derivative in DMSO to create a 10 mM stock solution.

-

Expert Insight: Use fresh, anhydrous DMSO to prevent degradation of reagents. Store stock solutions at -20°C, protected from light.

-

-

Determine Tetrazine Molar Extinction Coefficient (ε):

-

Prepare a series of known concentrations of the tetrazine in the chosen Reaction Buffer.

-

Measure the absorbance at its λmax (~520 nm).

-